molecular formula C21H23N3O4 B2646601 Ethyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate CAS No. 474006-27-4

Ethyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate

Cat. No. B2646601
CAS RN: 474006-27-4
M. Wt: 381.432
InChI Key: JUQSCOYTZPHGHL-UHFFFAOYSA-N
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Description

Ethyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate is a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate compound .


Molecular Structure Analysis

The molecular formula of this compound is C21H25N3O4S . The InChI string, which represents the structure of the molecule, is InChI=1S/C21H25N3O4S/c1-6-28-21(27)18-12(4)13(5)29-20(18)24-17(25)9-16-19(26)23-15-8-11(3)10(2)7-14(15)22-16/h7-8,16,22H,6,9H2,1-5H3,(H,23,26)(H,24,25) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 415.5 g/mol . It’s a yellow powder that’s soluble in DMSO at 10 mg/mL . The compound should be stored at -20°C and protected from light .

Mechanism of Action

This compound enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells. It docks reversibly within a SMG7 pocket and disrupts SMG7-UPF1 interaction, preventing their complex formation .

properties

IUPAC Name

ethyl 4-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-4-28-21(27)14-5-7-15(8-6-14)22-19(25)11-18-20(26)24-17-10-13(3)12(2)9-16(17)23-18/h5-10,18,23H,4,11H2,1-3H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQSCOYTZPHGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate

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